2-chloro-3-nitro-3H-pyridin-6-one
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Overview
Description
6-chloro-5-nitropyridin-2-ol is an organic compound with the molecular formula C5H3ClN2O3 and a molecular weight of 174.54 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position, a nitro group at the 5th position, and a hydroxyl group at the 2nd position of the pyridine ring . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-nitropyridin-2-ol typically involves the nitration and chlorination of pyridine . The process begins with the dissolution of pyridine in sulfuric acid, followed by the addition of nitric acid to initiate the nitration reaction. Subsequently, a chlorinating agent is introduced to achieve chlorination. The final product is obtained through crystallization and purification .
Industrial Production Methods
Industrial production methods for 6-chloro-5-nitropyridin-2-ol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-chloro-5-nitropyridin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups using reagents such as ammonia or amines.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Ammonia or amines in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Substitution: Formation of amino derivatives.
Reduction: Formation of 6-chloro-5-aminopyridin-2-ol.
Oxidation: Formation of 6-chloro-5-nitropyridin-2-one.
Scientific Research Applications
6-chloro-5-nitropyridin-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-chloro-5-nitropyridin-2-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The chlorine atom and hydroxyl group also contribute to the compound’s reactivity and specificity in targeting certain enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-chloro-5-nitropyridin-2-ol is unique due to the specific positioning of the chlorine, nitro, and hydroxyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C5H3ClN2O3 |
---|---|
Molecular Weight |
174.54 g/mol |
IUPAC Name |
2-chloro-3-nitro-3H-pyridin-6-one |
InChI |
InChI=1S/C5H3ClN2O3/c6-5-3(8(10)11)1-2-4(9)7-5/h1-3H |
InChI Key |
AXUNXJXHUYRVAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N=C(C1[N+](=O)[O-])Cl |
Origin of Product |
United States |
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